molecular formula C10H10N2O B13028111 1-(5-methyl-1H-indazol-3-yl)ethanone

1-(5-methyl-1H-indazol-3-yl)ethanone

Cat. No.: B13028111
M. Wt: 174.20 g/mol
InChI Key: SWFMNEVRYVDJKF-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-indazol-3-yl)ethanone is a versatile indazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. The indazole scaffold is recognized for its broad spectrum of biological activities, making it a privileged structure in the development of novel therapeutic agents. Research into structurally similar indazole compounds has demonstrated significant potential in several areas. One primary research application is in oncology . Indazole derivatives have been designed as inhibitors targeting various kinases and pathways involved in cancer cell proliferation. For instance, some compounds have shown promising antitumor activity by inducing apoptosis and arresting the cell cycle, potentially through the inhibition of the Bcl-2 family and the p53/MDM2 pathway . Other indazole-based molecules, such as Linifanib, function as multi-targeted tyrosine kinase inhibitors . Beyond oncology, indazole cores have been explored for antimicrobial applications. Novel heterocyclic compounds linked to indazole have exhibited significant in vitro inhibitory activity against Gram-positive bacteria, such as S. pneumoniae , with some derivatives showing efficacy superior to that of ampicillin . Furthermore, research has identified specific indazole derivatives as a new class of Aryl hydrocarbon Receptor (AHR) agonists . These compounds have demonstrated potent anti-psoriasis activity in mouse models, regulating immune balance and suggesting a potential therapeutic avenue for immune-related skin conditions . Researchers utilize this compound as a critical synthetic precursor for further functionalization, enabling the exploration of structure-activity relationships and the development of targeted bioactive molecules across these fields. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methyl-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(7(2)13)12-11-9/h3-5H,1-2H3,(H,11,12)

InChI Key

SWFMNEVRYVDJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • 1H-Indazole : The unsubstituted indazole serves as the core scaffold.
  • Methylation Reagents : Methyl iodide or methyl sulfate are commonly used for electrophilic methylation.
  • Acetylation Agents : Acetic anhydride or acetyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) facilitate the introduction of the ethanone group.

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Selective Methylation at 5-position Methyl iodide, base (e.g., K2CO3), DMF, 80°C 70-85 Achieves regioselective methylation on indazole ring
2 Acetylation at 3-position Acetyl chloride, AlCl3, dichloromethane, 0–5°C 60-75 Controlled temperature to avoid side reactions

Details:

  • Methylation: The 5-position of indazole is selectively methylated using methyl iodide under basic conditions. The choice of solvent (DMF) and temperature control is critical to avoid over-alkylation or methylation at undesired positions.

  • Acetylation: The 3-position acetylation is achieved via Friedel-Crafts type acylation using acetyl chloride and aluminum chloride. Maintaining low temperature (0–5°C) minimizes side reactions and decomposition.

Alternative Synthetic Routes

  • Bromination followed by Methylation and Acetylation : In some synthetic schemes, bromination at the 5-position precedes methylation, allowing for a halogen-metal exchange to introduce the methyl group. This method may involve:

    • Bromination using N-bromosuccinimide (NBS) or bromine in acetic acid at 0–1°C.
    • Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to replace the bromo substituent with a methyl group.
    • Subsequent acetylation as described above.
  • Direct One-Pot Methods : Some literature reports condensation reactions involving substituted indazoles with acetyl derivatives under basic catalysis (e.g., piperidine in DMSO) at ambient temperature, yielding the target compound in high purity and yield.

Reaction Mechanisms and Key Parameters

  • Regioselectivity : The indazole ring's electronic distribution guides selective substitution. The 5-position is activated for electrophilic substitution due to resonance stabilization.

  • Catalyst Role : Lewis acids like AlCl3 coordinate with acetyl chloride, increasing electrophilicity for Friedel-Crafts acylation.

  • Temperature Control : Low temperatures during acetylation reduce poly-substitution and decomposition.

  • Solvent Effects : Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for acetylation due to inertness and good solubility.

Purification and Characterization

  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients effectively separates unreacted starting materials and byproducts.

  • Characterization : Confirmatory techniques include:

    • ¹H NMR : Signals for methyl group at ~2.3 ppm and acetyl methyl at ~2.6–2.8 ppm.
    • ¹³C NMR : Carbonyl carbon resonance near 190–200 ppm.
    • Mass Spectrometry : Molecular ion peak consistent with C10H12N2O (molecular weight ~176 g/mol).
    • IR Spectroscopy : Strong C=O stretch around 1680–1700 cm⁻¹.

Summary Table of Preparation Methods

Method No. Synthetic Route Description Key Reagents/Conditions Yield (%) Advantages Limitations
1 Direct methylation of indazole followed by acetylation Methyl iodide, K2CO3, DMF; acetyl chloride, AlCl3, DCM, 0–5°C 60–85 Straightforward, good regioselectivity Requires strict temperature control
2 Bromination → Suzuki coupling (methylation) → acetylation NBS/Br2, Pd catalyst, methylboronic acid, acetyl chloride, AlCl3 55–75 Versatile, allows functional group manipulation Multi-step, requires palladium catalyst
3 One-pot condensation in DMSO with base catalyst Piperidine, DMSO, ambient temperature Up to 90 High yield, operationally simple May require extensive purification

Research Findings and Notes

  • Studies indicate that controlling stoichiometry and reaction time is crucial for maximizing yield and purity.

  • Use of inert atmosphere (argon or nitrogen) during acetylation prevents oxidation and side reactions.

  • The methyl substitution at the 5-position influences the electronic properties of the indazole ring, affecting reactivity in subsequent steps.

  • Cross-coupling methods allow for further functionalization beyond methylation, enabling structural diversity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(5-methyl-1H-indazol-3-yl)ethanone serves as a versatile intermediate in the synthesis of more complex indazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in:

  • Organic Synthesis : Used to create new indazole derivatives with potential biological activities.
  • Medicinal Chemistry : Investigated for its role as an enzyme inhibitor, particularly in cancer research .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by interacting with specific cellular targets involved in cell cycle regulation and DNA damage response. Preliminary studies suggest that it can inhibit certain kinases, which are critical in cancer cell proliferation.

Enzyme Inhibition

The compound has been noted for its ability to inhibit enzymes associated with various biochemical pathways. For example, it may target kinases involved in the DNA damage response, potentially leading to enhanced sensitivity of cancer cells to chemotherapy .

Case Studies

  • Molecular Docking Studies : A study performed molecular docking analysis on derivatives of indazole compounds, including this compound, against known targets such as DNA gyrase. The results indicated strong binding affinities, suggesting potential as therapeutic agents against bacterial infections .
  • Synthesis and Evaluation : Another research effort focused on synthesizing a series of indazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results against various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(5-methyl-1H-indazol-3-yl)ethanone and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₀H₁₀N₂O - Methyl at indazole C5
- Acetyl at indazole C3
- Planar aromatic system
- Potential kinase inhibition activity
1-(1-Methyl-1H-indazol-3-yl)ethanone (Structural isomer) C₁₀H₁₀N₂O - Methyl at indazole N1
- Acetyl at indazole C3
- Altered electronic effects due to N-methylation
- Reduced steric hindrance compared to C5-methyl derivative
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone C₉H₆BrClN₂O - Bromo at C5, chloro at C6
- Acetyl at indazole N1
- Enhanced electrophilicity due to halogens
- Potential intermediate for cross-coupling reactions
1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone C₁₀H₈INO₂ - Hydroxy at indole C3, iodo at C5
- Acetyl at indole N1
- High molecular weight (301.08 g/mol)
- Iodine substituent may improve radioimaging potential
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone C₁₄H₁₇N₅O - Tetrazole ring substituted with aryl group
- Piperidine-linked acetyl group
- Electron-deficient tetrazole core
- Potential antimicrobial activity
1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3-yl)ethanone C₁₅H₁₆N₄O₃ - Oxadiazole ring with pyrazole and methoxyphenyl substituents
- Acetyl group
- Enhanced solubility due to polar oxadiazole
- Ultrasound-assisted synthesis reported

Key Observations:

Structural Isomerism: The position of methyl substitution (C5 vs. N1) in indazole derivatives significantly alters electronic and steric properties.

Halogenation Effects: Bromo and chloro substituents in 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone increase electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions .

Heterocycle Replacement: Replacing indazole with indole (as in 1-(3-hydroxy-5-iodo-1H-indol-1-yl)ethanone) reduces the number of nitrogen atoms in the aromatic system, altering hydrogen-bonding capabilities and pharmacokinetic profiles .

Synthetic Methods: Ultrasound-assisted synthesis (e.g., chalcone-substituted quinoxalines in ) improves yield and reduces reaction time compared to conventional heating for ethanone derivatives .

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